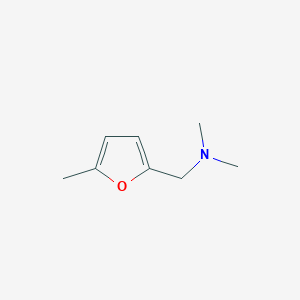
1-Naphthoyl cyanide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthoyl-related compounds involves multi-component reactions, like the cyclocoupling of β-naphthol, propargyl alcohols, and isocyanide, facilitated by Lewis acids such as ZnI2 and FeCl3 in an air atmosphere. This process typically results in compounds like 3H-naphtho[2.1-b]pyran-2-carboxamides, which share structural similarities with 1-naphthoyl cyanide (Nizami & Hua, 2018). Other related syntheses involve different starting materials and catalysts, demonstrating the versatility in approaches to creating naphthalene derivatives.
Molecular Structure Analysis
The structure of naphthoyl cyanide derivatives, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been thoroughly investigated. These studies typically include single crystal X-ray diffraction, revealing details such as bond lengths, angles, and conformational arrangements. For instance, certain derivatives crystallize in triclinic space groups, with molecules stabilized by intramolecular hydrogen bonds forming pseudo-six-membered rings (Özer et al., 2009).
Chemical Reactions and Properties
Naphthoyl cyanide and its derivatives participate in a variety of chemical reactions, including annulation reactions facilitated by catalysts like rhodium, leading to the formation of complex polycyclic compounds. These reactions often involve regioselective C-H bond cleavage guided by hydroxy groups (Mochida et al., 2010). The diversity of these reactions underlines the reactivity and utility of naphthoyl cyanide derivatives in synthetic chemistry.
Physical Properties Analysis
The physical properties of naphthoyl cyanide derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. For example, the synthesis and characterization processes often include thermal behavior analysis and spectroscopic methods to determine these physical properties. These analyses help in understanding the stability and phase behavior of the compounds under different conditions.
Chemical Properties Analysis
Chemically, naphthoyl cyanide derivatives exhibit a range of properties, including their reactivity towards different types of chemical reagents. Their chemical behavior is often studied using techniques like electrochemical synthesis, showcasing their potential in redox reactions and as intermediates in the synthesis of biologically active compounds (He et al., 2019). The elucidation of these chemical properties is essential for developing new synthetic routes and applications for naphthoyl cyanide and its derivatives.
Applications De Recherche Scientifique
In terms of research applications, cyanide gas, which includes compounds like 1-Naphthoyl Cyanide, has been studied for elimination methods, focusing on adsorption and catalysis approaches . This research is crucial for environmental protection and human health, as cyanide gas is highly toxic and volatile .
1-Naphthoyl Cyanide, like other cyanide compounds, is primarily used as a cyanating agent in organic chemistry . Here are two broad applications:
-
Cyanation Reactions
- Field : Organic Chemistry
- Application : The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds . Traditionally, this reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly . 1-Naphthoyl Cyanide could potentially be used as a less toxic alternative .
- Method : Again, the specific methods would depend on the specific reaction being carried out. The general idea is to use 1-Naphthoyl Cyanide as a cyanide source in cyanation reactions .
- Results : The results would vary depending on the specific reaction, but the goal is to successfully carry out the cyanation reaction using a less toxic cyanide source .
-
Cyanide Analysis in Water
- Field : Environmental Chemistry
- Application : Cyanides, including compounds like 1-Naphthoyl Cyanide, are used in some industrial processes, such as mining operations to extract gold from its ore, or for electroplating purposes . If not handled carefully, cyanides could contaminate the wastewater . Therefore, it is essential to monitor the content of cyanide in effluent water .
- Method : Cyanides can be easily determined with a cyanide ion-selective electrode . This method allows for the determination of the cyanide content down to a concentration of 0.06 mg/L .
- Results : This method provides a rapid and inexpensive way to measure cyanide content in water samples .
-
Synthesis of Cyanamides and Disulfanes
- Field : Organic Chemistry
- Application : Cyanamides are valuable organonitrogen compounds in pharmaceuticals, material science, and synthetic applications . Cyanamide-containing compounds exhibit interesting biological activities . Moreover, cyanamides are frequently transformed into heterocycles through transition-metal catalyzed cycloaddition reactions .
- Method : The most widely known and extensively used strategy for the preparation of substituted cyanamides is based on the electrophilic N-cyanation of amines . 1-Naphthoyl Cyanide could potentially be used in this process .
- Results : The goal is to successfully carry out the cyanation reaction using a less toxic cyanide source .
Propriétés
IUPAC Name |
naphthalene-1-carbonyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITADAJGEQPFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345182 | |
| Record name | 1-Naphthoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthoyl cyanide | |
CAS RN |
14271-86-4 | |
| Record name | 1-Naphthoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthoyl Cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)







